molecular formula C4HCl3F6O B1586148 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol CAS No. 7594-49-2

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol

Cat. No. B1586148
CAS RN: 7594-49-2
M. Wt: 285.39 g/mol
InChI Key: AMCTWDASUQVRCQ-UHFFFAOYSA-N
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Description

1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (also known as 1,1-bis(trifluoromethyl)-2,2-dichloroethylene, TFTCE) is an organic compound with a variety of applications in research and industry. It is a colorless liquid with a low melting point and a low vapor pressure. It is a widely used reagent in organic synthesis, as well as a solvent for many organic compounds. It is also used as a catalyst in some reactions.

Scientific Research Applications

Broad-Spectrum Deoxofluorinating Agents

Bis(2-methoxyethyl)aminosulfur trifluoride, known for its deoxofluorination capabilities, has been utilized for the transformation of alcohols to alkyl fluorides and carboxylic acids to their trifluoromethyl derivatives. This agent presents a broader-spectrum and thermally stable alternative for deoxofluorination reactions compared to traditional reagents, suggesting potential applications for 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol in similar transformations (G. Lal et al., 1999).

Aggregation and Ionization Equilibria Studies

Research on Bis(pentafluorophenyl)borinic acid's behavior in the presence of tetrahydrofuran (THF) provides insights into the hydrogen bonding and ionization equilibria of similar trifluoromethyl and trichloroethanol compounds. This study indicates how the molecular geometry affects the interaction with solvents, which could be relevant for understanding the solvation and reactivity of this compound in different environments (T. Beringhelli et al., 2007).

Catalysis and Oxidations

Selenium-catalyzed Baeyer-Villiger reactions with aqueous hydrogen peroxide demonstrate the utility of diselenides for the oxidation of carbonyl compounds in media containing 2,2,2-trifluoroethanol. This suggests potential roles for this compound in similar oxidative catalytic processes, enhancing the selectivity and efficiency of chemical transformations (G. ten Brink et al., 2001).

Electrophilic Fluorination

Selectfluor™ F-TEDA-BF4, a popular reagent for electrophilic fluorination, showcases the potential of this compound in facilitating various "fluorine-free" functionalizations of organic compounds. This opens avenues for its use in diverse chemical syntheses, including heterocyclic ring formations and regioselective reactions (S. Stavber, 2011).

Synthesis of Novel Polyimides

The creation of new fluorinated polyimides from fluorinated aromatic diamine monomers highlights the utility of compounds like this compound in the development of materials with excellent thermal stability and mechanical properties. This research underpins the chemical's relevance in the synthesis of high-performance polymers (D. Yin et al., 2005).

properties

IUPAC Name

1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCTWDASUQVRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378303
Record name 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7594-49-2
Record name 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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